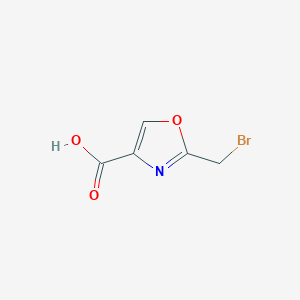

2-(Bromomethyl)-1,3-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(bromomethyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c6-1-4-7-3(2-10-4)5(8)9/h2H,1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJLLCUKFGXPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)CBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211534-00-7 | |

| Record name | 2-(bromomethyl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1,3-oxazole-4-carboxylic acid typically involves the bromination of a precursor compound. One common method is the bromination of 1,3-oxazole-4-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Substituted oxazole derivatives.

Oxidation: Oxidized oxazole derivatives.

Reduction: Reduced oxazole derivatives like alcohols or aldehydes.

Scientific Research Applications

Chemical Synthesis

2-(Bromomethyl)-1,3-oxazole-4-carboxylic acid serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it a versatile building block in organic chemistry .

Table 1: Reaction Types Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Substitution by amines, thiols, or alkoxides, leading to diverse derivatives. |

| Oxidation | Formation of oxazole derivatives with varied oxidation states. |

| Reduction | Conversion of carboxylic acid to alcohols or aldehydes under specific conditions. |

Biological Applications

In biological research, this compound has been investigated for its potential as a building block in the synthesis of biologically active molecules. Its derivatives have shown promise in modulating enzyme activities and interacting with biological receptors.

Case Study: FAAH Inhibition

A notable application is its role as a modulator of fatty acid amide hydrolase (FAAH), an enzyme implicated in various pain and inflammatory conditions. Compounds derived from this compound have been explored for their ability to inhibit FAAH activity, suggesting therapeutic potential in treating disorders such as arthritis and neuropathic pain .

Pharmaceutical Development

The pharmaceutical industry has shown interest in this compound for its potential use in drug discovery and development. Research indicates that derivatives of this compound can act as enzyme inhibitors or receptor modulators.

Table 2: Potential Therapeutic Applications

| Condition | Mechanism of Action |

|---|---|

| Osteoarthritis | Inhibition of FAAH reduces pain perception. |

| Neurodegenerative Diseases | Modulation of neuroinflammatory pathways. |

| Pain Management | Targeting nociceptive pathways through enzyme inhibition. |

Industrial Applications

In addition to research applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical structure allows for the development of tailored materials used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,3-oxazole-4-carboxylic acid depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(bromomethyl)-1,3-oxazole-4-carboxylic acid with structurally related 1,3-oxazole-4-carboxylic acid derivatives, highlighting substituent effects and applications:

*Note: Data for the target compound are inferred based on structural analogs.

Biological Activity

2-(Bromomethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a bromomethyl group and an oxazole ring, which are known to influence its reactivity and biological interactions. The following sections will delve into the synthesis, biological activity, and research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the oxazole ring and the introduction of the bromomethyl group. Common methods for synthesizing similar oxazole derivatives often employ reactions such as cyclization and halogenation.

General Synthetic Route

- Formation of Oxazole Ring : This may involve the condensation of appropriate precursors containing carboxylic acid and amine functionalities.

- Bromomethylation : The introduction of the bromomethyl group can be achieved through reactions involving bromomethane and suitable nucleophiles.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains, demonstrating promising results.

Case Study: Antibacterial Activity

A study assessed the antibacterial activity of this compound using the Minimum Inhibitory Concentration (MIC) method against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 25 | Strong |

| Klebsiella pneumoniae | 100 | Weak |

| Bacillus cereus | 75 | Moderate |

The mechanism by which this compound exerts its antibacterial effects is likely related to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways. The presence of the bromomethyl group may enhance its lipophilicity, allowing better penetration into bacterial cells.

Comparative Studies

In comparative studies with other oxazole derivatives, this compound exhibited superior antibacterial activity compared to some known antibiotics. This suggests that modifications in the oxazole structure can lead to enhanced biological properties.

Toxicological Assessments

Toxicological evaluations are crucial for determining the safety profile of new compounds. Preliminary studies have indicated that while this compound shows significant antibacterial properties, it also requires further investigation regarding its cytotoxicity in mammalian cell lines.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(bromomethyl)-1,3-oxazole-4-carboxylic acid, and what parameters require strict control?

The synthesis typically involves bromination of a methyl-substituted oxazole precursor. For example, radical bromination using -bromosuccinimide (NBS) under controlled light or thermal conditions can introduce the bromomethyl group. Critical parameters include:

- Temperature : Excess heat may lead to debromination or ring-opening side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency.

- Stoichiometry : Precise molar ratios of NBS to substrate prevent over-bromination.

Post-synthesis, the carboxylic acid group may require protection (e.g., as an ester) during bromination, followed by deprotection under mild acidic conditions .

Q. Which analytical techniques are most effective for characterizing this compound, and how are impurities detected?

Key techniques include:

- NMR spectroscopy : and NMR confirm the bromomethyl group (δ ~4.3 ppm for ) and oxazole ring integrity.

- HPLC-MS : Detects trace impurities (e.g., debrominated byproducts or hydrolyzed acids) with reverse-phase C18 columns and ESI ionization.

- X-ray crystallography : Resolves structural ambiguities, particularly for regiochemical confirmation (see predicted density: 1.45–1.52 g/cm³ in analogs ).

Q. What safety protocols are essential when handling this brominated heterocycle?

- Personal protective equipment (PPE) : Impervious gloves, sealed goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.

- First aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitutions, and how can side reactions be minimized?

The bromomethyl group acts as a potent electrophile, enabling SN2 reactions with amines, thiols, or alkoxides. Challenges include:

- Competing elimination : Steric hindrance near the oxazole ring may promote E2 pathways. Mitigation involves using bulky bases (e.g., DIPEA) and low temperatures.

- Hydrolysis : Moisture-sensitive conditions (dry solvents, molecular sieves) prevent acid formation.

Data from analogous brominated biphenyls show enhanced reactivity in cross-couplings (e.g., Suzuki-Miyaura reactions ).

Q. What catalyst systems optimize cross-coupling reactions with this compound?

Palladium-based catalysts (e.g., Pd(PPh)) with ligand systems like XPhos or SPhos are effective for Suzuki couplings. Key considerations:

Q. How do discrepancies in predicted vs. experimental physicochemical properties affect research reproducibility?

Predicted properties (e.g., pKa ~3.0 , boiling point ~409°C ) often deviate from experimental values due to computational approximations. Researchers should:

- Validate predictions via experimental titration (for pKa) or thermogravimetric analysis (TGA).

- Cross-reference multiple databases (e.g., Enamine Ltd. catalogs ) for consensus data.

Applications in Academic Research

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

The bromomethyl group serves as a handle for functionalization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.